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Compound of Interest

Compound Name: 1-Isopropylazetidin-3-ol

Cat. No.: B083560

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Isopropylazetidin-3-ol (CAS No: 13156-06-4). Due to the limited availability of public
experimental data for this specific compound, this document presents predicted Nuclear
Magnetic Resonance (NMR) data, alongside expected Infrared (IR) and Mass Spectrometry
(MS) characteristics derived from its chemical structure. Detailed, generalized experimental
protocols for obtaining such spectra are also provided for research and drug development
applications.

Predicted Spectroscopic Data

The following sections detail the predicted and expected spectroscopic data for 1-
Isopropylazetidin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides an estimation of the chemical shifts and coupling patterns. Actual
experimental values may vary based on solvent, concentration, and instrument parameters.

Predicted *H NMR Data (Reference: CDCls, 400 MHz)
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

CH-OH (azetidine
~4.40 - 4.50 m 1H _

ring)

CH:z (azetidine ring,
~3.50 - 3.60 t 2H _

adjacent to N)

CHz (azetidine ring,
~2.80-2.90 t 2H _

adjacent to CH-OH)
~2.60 - 2.70 sept 1H CH (isopropyl group)
~2.50 - 3.50 brs 1H OH
~1.00-1.10 d 6H CHs (isopropyl group)

Predicted 13C NMR Data (Reference: CDCls, 100 MHz)

Chemical Shift (ppm)

Assignment

~65.0 CH-OH (azetidine ring)

~58.0 CHz (azetidine ring, adjacent to N)
~55.0 CH (isopropyl group)

~18.0 CHs (isopropyl group)

Infrared (IR) Spectroscopy

The IR spectrum of 1-Isopropylazetidin-3-ol is expected to exhibit characteristic absorption

bands corresponding to its functional groups.

Expected IR Absorption Bands
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Wavenumber (cm~?) Functional Group Description

Alcohol, hydrogen-bonded,
3600 - 3200 O-H

broad
2970 - 2850 C-H Alkane, stretching
1470 - 1450 C-H Alkane, bending
1150 - 1050 C-N Amine, stretching
1100 - 1000 C-0 Alcohol, stretching
Mass Spectrometry (MS)

Mass spectrometry of 1-Isopropylazetidin-3-ol would likely be performed using a soft
ionization technique like Electrospray lonization (ESI) to observe the molecular ion.

Expected Mass Spectrometry Data (ESI-MS)

mlz lon
116.14 [M+H]*
138.12 [M+Na]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small
molecule like 1-lsopropylazetidin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1-Isopropylazetidin-3-ol in 0.6-0.7
mL of a deuterated solvent (e.g., CDCIs, DMSO-ds, D20) in a standard 5 mm NMR tube.
Ensure the sample is fully dissolved and the solution is homogeneous.

e Instrument Setup:

o Use a spectrometer operating at a field strength of 300 MHz or higher.
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o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.

e 'H NMR Acquisition:

o

Acquire a one-dimensional proton spectrum.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use a pulse angle of 30-45 degrees.
o Set the relaxation delay to at least 1-2 seconds.

o Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise
ratio.

e 13C NMR Acquisition:

o

Acquire a one-dimensional carbon spectrum with proton decoupling.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
220 ppm).

o Use a pulse angle of 45-90 degrees.
o Alonger relaxation delay (2-5 seconds) may be necessary.

o Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance
of 13C.

» Data Processing:
o Apply Fourier transformation to the Free Induction Decay (FID).

o Phase correct the spectrum.
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o Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS).

o Integrate the peaks in the *H NMR spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

o Ensure good contact between the sample and the crystal by applying gentle pressure with
the anvil.

e Instrument Setup:
o Use a Fourier Transform Infrared (FT-IR) spectrometer.
o Collect a background spectrum of the empty ATR crystal.
o Data Acquisition:
o Collect the sample spectrum.
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
o The typical spectral range is 4000-400 cm™1,
» Data Processing:

o The software automatically ratios the sample spectrum to the background spectrum to
generate the absorbance or transmittance spectrum.

o Perform baseline correction if necessary.

Mass Spectrometry (MS)

e Sample Preparation:
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o Prepare a dilute solution of 1-Isopropylazetidin-3-ol (typically 1-10 pg/mL) in a suitable
solvent such as methanol, acetonitrile, or a mixture with water.

o A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be
added to promote ionization.

e Instrument Setup (ESI-MS):
o Use a mass spectrometer equipped with an Electrospray lonization source.

o Optimize the ESI source parameters, including capillary voltage, nebulizing gas flow, and

drying gas temperature.
o Calibrate the mass analyzer using a known standard.
o Data Acquisition:

o Introduce the sample solution into the ESI source via direct infusion or through a liquid

chromatography (LC) system.

o Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range
(e.g., 50-500).

» Data Processing:

o The instrument software will generate the mass spectrum, plotting ion intensity versus

m/z.
o Identify the molecular ion and any significant fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound.
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

 To cite this document: BenchChem. [Spectroscopic Profile of 1-Isopropylazetidin-3-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083560#spectroscopic-data-for-1-isopropylazetidin-
3-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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